Carbonatobis(triphenylphosphine)platinum

Description

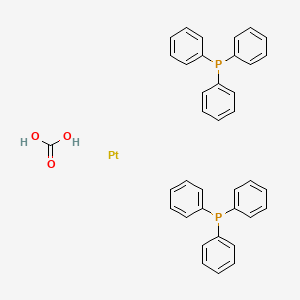

Structure

3D Structure of Parent

Properties

Molecular Formula |

C37H32O3P2Pt |

|---|---|

Molecular Weight |

781.7 g/mol |

IUPAC Name |

carbonic acid;platinum;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.CH2O3.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;(H2,2,3,4); |

InChI Key |

BPALSBBSDFESAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)O.[Pt] |

Origin of Product |

United States |

Synthesis and Preparative Routes for Carbonatobis Triphenylphosphine Platinum Ii

Established Synthetic Methodologies for Carbonatobis(triphenylphosphine)platinum(II)

The preparation of this compound(II) is well-established, with historical methods still forming the basis of its synthesis today.

Historical Accounts of Preparation and Isolation

The initial synthesis of this compound(II) was reported in the mid-20th century. A foundational method for its preparation involves the reaction of a suitable platinum(II) precursor with a carbonate source in the presence of triphenylphosphine (B44618). One of the earliest and most widely recognized methods was developed by Wilkinson and his co-workers. This pioneering work laid the groundwork for the reliable and efficient synthesis of this important platinum complex.

A common historical route involves the reaction of dichlorobis(triphenylphosphine)platinum(II) with a carbonate salt. This displacement reaction, often carried out in a suitable solvent, leads to the formation of the stable carbonato complex. The reaction can be summarized as follows:

cis-[Pt(PPh₃)₂(Cl)₂] + CO₃²⁻ → [Pt(PPh₃)₂(CO₃)] + 2Cl⁻

Another established method involves the direct reaction of a platinum(0) precursor, such as tetrakis(triphenylphosphine)platinum(0) (B82886), with carbon dioxide. This oxidative addition reaction provides a high-yield pathway to the desired platinum(II) carbonate complex.

This compound(II) as a Key Precursor for Platinum(0) Species

A significant application of this compound(II) lies in its ability to serve as a convenient and storable source for the generation of the highly reactive and catalytically important bis(triphenylphosphine)platinum(0) fragment, [Pt(PPh₃)₂]. This transformation can be achieved through both photochemical and thermal methods.

Photochemical Pathways to Dicoordinate Platinum(0) Complexes

Irradiation of this compound(II) with ultraviolet light provides a clean and efficient route to bis(triphenylphosphine)platinum(0). rsc.org The photochemical decomposition of the complex leads to the extrusion of carbon dioxide, yielding the desired dicoordinate platinum(0) species. rsc.org This method is particularly advantageous as it can be performed under mild conditions, avoiding the need for high temperatures that might lead to unwanted side reactions.

The quantum yield of this photochemical process is dependent on the wavelength of the incident light and the solvent used. Research has shown that the reaction proceeds efficiently in various organic solvents, making it a versatile method for generating the Pt(0) complex for subsequent reactions.

Thermal Decomposition Routes to Zerovalent Platinum Complexes

Heating this compound(II) in an inert solvent also results in the formation of bis(triphenylphosphine)platinum(0) through the loss of carbon dioxide. rsc.org The thermal stability of the carbonate complex allows for its isolation and storage, with the controlled application of heat providing a straightforward method for the generation of the Pt(0) species when needed. rsc.org

In Situ Generation of Bis(triphenylphosphine)platinum(0)

The facile decomposition of this compound(II) makes it an excellent reagent for the in situ generation of bis(triphenylphosphine)platinum(0). rsc.org This approach is highly valuable in catalytic applications where the active Pt(0) species is required. By generating the catalyst directly in the reaction mixture, the need to handle and isolate the often air-sensitive and unstable zerovalent platinum complex is circumvented. This strategy simplifies experimental procedures and can lead to improved catalytic activity and selectivity.

The following table summarizes the key methods for generating bis(triphenylphosphine)platinum(0) from this compound(II):

| Activation Method | Description | Advantages |

| Photochemical | Irradiation with UV light causes extrusion of CO₂. | Mild reaction conditions, high efficiency. rsc.org |

| Thermal | Heating in an inert solvent leads to the loss of CO₂. | Simple procedure, scalable. rsc.org |

| In Situ | Generation of the Pt(0) species directly in the reaction mixture. | Avoids isolation of unstable intermediates, enhances catalytic efficiency. rsc.org |

4 Analogous Precursor Chemistry with Other Phosphine (B1218219) and Arsine Ligands

The preparative chemistry of this compound(II), [Pt(CO₃)(PPh₃)₂], serves as a model for a broader class of platinum(II) carbonate complexes. The fundamental synthetic strategy, involving the reaction of a platinum(0) precursor with oxygen and carbon dioxide, can be extended to a variety of analogous compounds by substituting triphenylphosphine with other tertiary phosphine and arsine ligands. This allows for the fine-tuning of the precursor's properties, such as solubility, stability, and reactivity, by modifying the steric and electronic characteristics of the ancillary ligands.

The general reaction scheme for the formation of these carbonate complexes is:

[Pt(L)ₙ] + O₂ + CO₂ → [Pt(CO₃)(L)₂] + (n-2)L

where L represents a phosphine or arsine ligand. The platinum(0) starting material, often generated in situ, reacts with molecular oxygen to form a dioxygen complex, [Pt(O₂)(L)₂], which is then readily attacked by carbon dioxide to yield the stable five-membered carbonate chelate ring.

Analogues with Other Phosphine Ligands

A direct analogue to the triphenylphosphine complex is carbonatobis(triethylphosphine)platinum(II), [Pt(CO₃)(PEt₃)₂]. researchgate.net This compound is synthesized via a similar route and exhibits the characteristic features of the [Pt(CO₃)L₂] family. The primary difference imparted by the triethylphosphine (B1216732) ligands compared to triphenylphosphine is the increased basicity and smaller cone angle, which can influence the stability and subsequent reactivity of the complex.

The versatility of this precursor chemistry allows for the incorporation of a wide range of phosphine ligands. Both monodentate and bidentate (diphosphine) ligands can be employed. The use of different phosphines can be critical in tailoring the properties of the resulting complex for specific applications. For instance, phosphines with bulky substituents can enhance the stability of the complex due to steric hindrance. nih.gov Conversely, phosphines with functional groups, such as water-soluble phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can be used to create precursors with improved solubility in aqueous or biological media. nih.gov

The synthesis of mixed-ligand platinum(0) complexes, PtLL', where L and L' are different phosphine ligands, can also serve as starting points, potentially leading to mixed-ligand carbonate complexes, although disproportionation to symmetrical complexes PtL₂ and PtL'₂ can sometimes occur. researchgate.net

Table 1: Comparison of Selected Platinum(II) Carbonate and Related Precursors with Various Phosphine Ligands

| Compound Name | Formula | Ancillary Ligand (L) | Key Feature of Ligand |

|---|---|---|---|

| This compound(II) | [Pt(CO₃)(PPh₃)₂] | Triphenylphosphine | Bulky, aromatic phosphine |

| Carbonatobis(triethylphosphine)platinum(II) | [Pt(CO₃)(PEt₃)₂] researchgate.net | Triethylphosphine | Basic, alkyl phosphine |

| (Carbonato)bis(diphosphine)platinum(II) Analogue | [Pt(CO₃)(diphosphine)] | Diphosphine Ligand | Chelating ligand, varying bite angle and flexibility researchgate.net |

| (Carbonato)bis(TCEP)platinum(II) Analogue | [Pt(CO₃)(TCEP)₂] | TCEP | Water-soluble phosphine nih.gov |

Note: The synthesis of all listed carbonate analogues follows the general principle of reacting a corresponding Pt(0)-phosphine complex with O₂ and CO₂.

Analogues with Arsine Ligands

The preparative chemistry can also be extended to include arsine ligands, the arsenic analogues of phosphines. While less common in this specific context, the principles of coordination chemistry suggest that platinum(0) complexes of arsines, such as triphenylarsine (B46628) (AsPh₃), would undergo similar reactions with oxygen and carbon dioxide to form arseno-carbonate complexes, [Pt(CO₃)(AsR₃)₂].

More recently, novel platinum-arsenic compounds known as arsenoplatins have been synthesized, demonstrating the viability of stable Pt-As bonds. nih.gov For example, arsenoplatin-1 is formed from the reaction of cisplatin (B142131) with arsenic trioxide. nih.gov While this specific synthesis does not produce a carbonate complex, it highlights the formation of adducts containing a Pt(II) center bonded to an arsenic species. This work provides a foundation for exploring the synthesis of platinum-arsine precursors for various applications. The reaction of a Pt(0) arsine complex, such as [Pt(AsPh₃)₄], with O₂ and CO₂ would be the most direct route to investigate for the creation of a direct arsine analogue to this compound(II).

Structural Characterization and Elucidation of Carbonatobis Triphenylphosphine Platinum Ii

X-ray Crystallographic Analysis

X-ray crystallography has been the definitive method for determining the precise three-dimensional structure of carbonatobis(triphenylphosphine)platinum(II). These studies have not only confirmed its molecular architecture but also revealed subtle details about its bonding and interactions within the crystal lattice.

Elucidation of Coordination Geometry at the Platinum Center

The extensive crystallographic data reveal a distorted square-planar coordination geometry around the central platinum(II) ion. The platinum atom is coordinated to the two phosphorus atoms of the bulky triphenylphosphine (B44618) ligands and to two oxygen atoms from the bidentate carbonate ligand. The two triphenylphosphine ligands are arranged in a cis configuration. This arrangement results in a four-coordinate complex where the ligating atoms (P, P, O, O) define the corners of the distorted square plane.

Analysis of Bond Lengths and Angles (e.g., Pt-P, Pt-O, O-C, O-Pt-O, P-Pt-P)

Detailed analysis of the bond lengths and angles provides insight into the nature of the chemical bonds within the complex. In the tetrahydrofuran (B95107) solvate, a noticeable asymmetry in the platinum-phosphorus bond lengths has been observed, with values of 2.254(2) Å and 2.228(1) Å. The platinum-oxygen bonds are also slightly different, measuring 2.061(4) Å and 2.076(4) Å in a related triethylphosphine (B1216732) analogue. The bidentate carbonate ligand forms a strained four-membered ring with the platinum center, characterized by a tight O-Pt-O bite angle.

Below are interactive tables summarizing key bond lengths and angles from crystallographic studies of carbonatobis(triphosphine)platinum(II) solvates and a related triethylphosphine complex.

Interactive Table: Selected Bond Lengths (Å)

| Bond | [Pt(CO₃)(PPh₃)₂]·THF | [Pt(CO₃)(PEt₃)₂] |

| Pt-P(1) | 2.254(2) | 2.241(2) |

| Pt-P(2) | 2.228(1) | 2.225(1) |

| Pt-O(1) | Data not provided | 2.061(4) |

| Pt-O(2) | Data not provided | 2.076(4) |

| O(1)-C(1) | Data not provided | 1.310(7) |

| O(2)-C(1) | Data not provided | 1.326(7) |

| C(1)-O(3) | Data not provided | 1.223(6) |

Data for the THF solvate Pt-O and O-C bonds were not explicitly provided in the cited abstract.

Interactive Table: Selected Bond Angles (°)

| Angle | [Pt(CO₃)(PEt₃)₂] |

| P(1)-Pt-P(2) | 99.49(5) |

| O(1)-Pt-O(2) | 63.8(2) |

| P(1)-Pt-O(1) | 101.3(1) |

| P(2)-Pt-O(2) | 95.5(1) |

| O(1)-C(1)-O(2) | 112.2(4) |

Investigation of Solvent Incorporation within Crystal Lattices (e.g., tetrahydrofuran, benzene, dichloromethane (B109758) solvates)

Crystallographic studies have shown that this compound(II) readily incorporates solvent molecules into its crystal lattice. Well-characterized examples include solvates with tetrahydrofuran and benzene. It has been noted that complexes of the type [(Ph₃P)₂PtL] (where L can be CO₃, S₂CO, or N₂O₂) often crystallize in the same space group (Pī) with closely matched cell dimensions and frequently contain disordered solvent molecules. This tendency to form solvates is an important consideration in the purification and characterization of the solid-state material.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key tool for characterizing this compound(II), especially the coordination of the carbonate ligand. The vibrational modes of the bidentate carbonate ligand are particularly diagnostic. acs.org

In related (diphosphine)platinum(II) carbonate complexes, the infrared spectra show characteristic absorption bands for the coordinated carbonate group. acs.org The splitting of the ν₃ mode of the free carbonate ion (D₃h symmetry) upon coordination to the metal (C₂v or Cₛ symmetry) is a key indicator of its coordination mode. For a bidentate carbonate ligand, several distinct bands are expected. The most intense band, assigned to the ν(C=O) stretch of the uncoordinated oxygen atom, typically appears in the range of 1680–1650 cm⁻¹. acs.org Other strong bands corresponding to the asymmetric and symmetric O-C-O stretching vibrations of the coordinated oxygens appear at lower frequencies. acs.org For example, studies on bidentate carbonate complexes often identify a symmetric stretching vibration (νₛ) and an asymmetric stretching vibration (νₐₛ) in the regions of 1312 cm⁻¹ and 1572 cm⁻¹, respectively. researchgate.net The presence of strong bands in these regions in the IR spectrum of [Pt(CO₃)(PPh₃)₂] confirms the bidentate nature of the carbonate ligand.

Infrared (IR) Spectroscopy for Carbonato Ligand Vibrations and other Functional Groups

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within this compound(II), particularly the bidentate carbonato ligand and the two triphenylphosphine (PPh₃) ligands. The coordination of these ligands to the platinum center induces characteristic shifts in their vibrational frequencies compared to the free ligands.

The triphenylphosphine ligands exhibit well-known absorption bands. The vibrations associated with the P-Ph bond are observed, and their positions can shift upon coordination to the metal center. monash.edursc.org The spectra are generally dominated by the absorptions of the phenyl rings.

The carbonato (CO₃²⁻) ligand's vibrational modes are highly informative. When coordinated to a metal in a bidentate fashion, as in this complex, the symmetry of the free carbonate ion (D₃h) is lowered, resulting in the appearance of new bands in the IR spectrum. The most significant of these are the C-O stretching vibrations. For comparison, in related metal-carbonate complexes, the bands arising from the ν(CO) mode typically appear in the 1260–1580 cm⁻¹ range. researchgate.net The splitting of these bands provides strong evidence for the bidentate coordination mode. In an analogous complex, [Pt(CO₃)(PEt₃)₂], the presence of the carbonate ligand is confirmed by its characteristic IR signals. researchgate.net

Table 1: Typical IR Absorption Frequencies for Ligands in Platinum(II) Complexes

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Coordinated Carbonate | Asymmetric C-O Stretch | 1580 - 1400 | The splitting of this band is indicative of bidentate coordination. |

| Coordinated Carbonate | Symmetric C-O Stretch | 1350 - 1250 | Often appears as a strong absorption. |

| Triphenylphosphine | Phenyl C-H Stretch | 3100 - 3000 | Aromatic C-H stretching vibrations. |

| Triphenylphosphine | Phenyl C=C Stretch | 1600 - 1450 | Characteristic absorptions for the aromatic rings. |

Note: The exact frequencies can vary based on the specific chemical environment and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy provides detailed information about the structure and electronic environment of the complex in solution. By probing different nuclei (³¹P, ¹H, and potentially ¹⁹⁵Pt), a complete picture of the ligand arrangement and bonding can be assembled.

Phosphorus-31 (³¹P) NMR Spectroscopy for Ligand Environment

Phosphorus-31 (³¹P) NMR is arguably the most powerful technique for characterizing phosphine (B1218219) complexes of platinum. wikipedia.org Since ³¹P has a natural abundance of 100% and a spin of I = ½, it provides sharp, easily interpretable spectra. wikipedia.org For this compound(II), the two triphenylphosphine ligands are chemically equivalent, giving rise to a single resonance in the ³¹P{¹H} NMR spectrum.

A key feature of this spectrum is the presence of "platinum satellites." These are smaller peaks that flank the main signal, arising from the coupling between the phosphorus-31 nucleus and the NMR-active platinum-195 (B83798) isotope (³³.8% natural abundance, I = ½). wikipedia.org The magnitude of the one-bond coupling constant, ¹J(Pt-P), is indicative of the s-character of the Pt-P bond and the nature of the ligand trans to the phosphine. For a similar complex, [Pt(CO₃)(PEt₃)₂], a ¹J(Pt-P) value of 3415 Hz was reported. researchgate.net Platinum(II) phosphine complexes typically exhibit ¹J(Pt-P) values in the range of 2400-4400 Hz. researchgate.netnih.gov

Table 2: Representative ³¹P NMR Data for Pt(II)-Phosphine Complexes

| Compound | Chemical Shift (δ) (ppm) | ¹J(Pt-P) Coupling Constant (Hz) |

|---|---|---|

| [Pt(CO₃)(PEt₃)₂] | 3.1 | 3415 researchgate.net |

| cis-[Pt(PPh₃)₂Cl₂] | ~15 | ~3670 wikipedia.org |

Proton (¹H) NMR Spectroscopy for Organic Ligand Characterization

Proton (¹H) NMR spectroscopy is used to characterize the organic triphenylphosphine ligands. The spectrum of this compound(II) is dominated by signals from the 30 protons of the phenyl groups. These protons typically appear as a complex series of multiplets in the aromatic region, generally between 7.0 and 8.0 ppm. researchgate.netchemicalbook.com The exact chemical shifts and splitting patterns are influenced by the coordination to the platinum center and the orientation of the phenyl rings in solution. Due to the complexity of the overlapping signals, detailed assignment of individual ortho-, meta-, and para-protons can be challenging without advanced 2D NMR techniques.

Potential for Platinum-195 (¹⁹⁵Pt) NMR Spectroscopy for Metal Center Probing

Platinum-195 (¹⁹⁵Pt) NMR spectroscopy is an exceptionally sensitive probe of the direct electronic environment of the platinum nucleus. wikipedia.org The ¹⁹⁵Pt isotope has a favorable natural abundance of 33.8% and a spin of I = ½. wikipedia.orghuji.ac.il Its chemical shifts span an enormous range of over 13,000 ppm, making the technique highly sensitive to changes in oxidation state, coordination number, and ligand identity. wikipedia.orgresearchgate.net

For this compound(II), the ¹⁹⁵Pt NMR spectrum would be expected to show a single resonance. Due to coupling with the two equivalent phosphorus-31 nuclei, this signal should appear as a triplet (by the "n+1" rule, where n=2). The observed coupling constant, ¹J(Pt-P), would be identical to the value obtained from the ³¹P NMR spectrum. The chemical shift (δ) would be characteristic of a Pt(II) center coordinated to two phosphine ligands and two oxygen atoms. For instance, related Pt(II) complexes with phosphine and other ligands show resonances in the range of -4400 to -4600 ppm. nih.govresearchgate.net This technique is therefore a powerful tool for confirming the oxidation state and coordination sphere of the platinum center. uoc.grnih.gov

Mass Spectrometric Analysis for Molecular Integrity and Fragmentation

For this compound(II), C₃₇H₃₀O₃P₂Pt, the primary goal is to identify the molecular ion peak (M⁺). This peak corresponds to the intact molecule that has been ionized, and its mass-to-charge ratio (m/z) confirms the molecular weight. The presence of platinum's characteristic isotopic distribution pattern would definitively confirm the presence of the metal in the ion.

Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragments helps to piece together the structure of the original molecule. libretexts.orgchemguide.co.uk Logical fragmentation pathways for this complex would include:

Loss of carbon dioxide: A common fragmentation for carbonate complexes, leading to a [Pt(PPh₃)₂(O)]⁺ fragment.

Loss of a triphenylphosphine ligand: A frequent pathway for phosphine complexes, resulting in a [Pt(CO₃)(PPh₃)]⁺ fragment. nist.gov

Loss of the carbonate ligand: Leading to a [Pt(PPh₃)₂]⁺ fragment.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound(II)

| Ion | Formula | Description |

|---|---|---|

| Molecular Ion (M⁺) | [C₃₇H₃₀O₃P₂Pt]⁺ | Intact ionized molecule. |

| [M - CO₂]⁺ | [C₃₆H₃₀OP₂Pt]⁺ | Fragment after loss of carbon dioxide. |

| [M - PPh₃]⁺ | [C₁₉H₁₅O₃PPt]⁺ | Fragment after loss of one triphenylphosphine ligand. |

| [M - CO₃]⁺ | [C₃₆H₃₀P₂Pt]⁺ | Fragment after loss of the carbonate ligand. |

The observation of these specific fragments would provide strong corroborating evidence for the proposed structure of this compound(II).

Reactivity and Mechanistic Studies of Carbonatobis Triphenylphosphine Platinum Ii

Ligand Substitution and Exchange Reactions

The core of Carbonatobis(triphenylphosphine)platinum(II)'s utility lies in its ligand substitution reactions. The carbonate group (CO₃²⁻) is a good leaving group, and its departure is often the initial step in many reactions, creating a vacant coordination site for incoming ligands. This process is facilitated by the formation of the highly stable carbon dioxide molecule. The complex serves as a convenient precursor for generating the dicoordinate bis(triphenylphosphine)platinum(0) species, Pt(PPh₃)₂, which is highly reactive and participates in numerous subsequent reactions. rsc.org

Ligand substitution in square planar Pt(II) complexes, such as the parent carbonate complex, typically proceeds through an associative mechanism. This involves the formation of a five-coordinate trigonal bipyramidal intermediate before the leaving group departs.

Reactions with Carbon Monoxide

The reaction of platinum(0) complexes with carbon monoxide (CO) is a fundamental process in organometallic chemistry. While direct studies on this compound(II) with CO are not extensively detailed in readily available literature, the reactivity of its derivatives provides significant insight. The Pt(0) species, Pt(PPh₃)₂, generated from the carbonate precursor, reacts with CO. This reactivity is central to processes like hydroformylation and carbonylation reactions. Theoretical studies on related palladium(0)-triphenylphosphine systems under a CO atmosphere show that various palladium-carbonyl-phosphine complexes can form, with a tricarbonylphosphine complex being a particularly stable species. rsc.org This suggests that the reaction of Pt(PPh₃)₂ with CO would similarly lead to the formation of stable platinum-carbonyl-phosphine complexes.

Reactions with Acetylenes and Alkenes

This compound(II) is an effective precursor for synthesizing platinum-alkyne and platinum-alkene complexes. The in situ generation of the highly reactive Pt(PPh₃)₂ fragment upon loss of the carbonate ligand allows for the coordination of unsaturated molecules like acetylenes and alkenes. rsc.org For instance, platinum complexes containing acetylenic ligands, such as 2-methyl-3-butyn-2-ol, have been successfully synthesized using bis(triphenylphosphine)platinum precursors. capes.gov.br These reactions are crucial as the resulting platinum-acetylide complexes can act as intermediates in polymerization reactions of acetylenes. capes.gov.br Similarly, ethylenebis(triphenylphosphine)platinum, an alkene complex, can be employed as a reagent to trap transient phosphorus-containing molecules, highlighting the ability of the Pt(PPh₃)₂ moiety to coordinate with double bonds.

Formation of Stable Adducts and Mixed-Ligand Complexes

The lability of the carbonate ligand facilitates the synthesis of a diverse array of stable mixed-ligand platinum(II) complexes. By reacting this compound(II) with various reagents, the carbonate can be displaced to introduce new ligands into the platinum coordination sphere.

A notable example is the reaction with triorganotin hydrides (R₃SnH). This reaction proceeds via oxidative addition to yield stable platinum(IV) dihydrido distannyl complexes. rsc.org However, under different conditions, particularly in benzene, the reaction leads to the formation of stable square planar platinum(II) distannyl adducts, trans-[Pt(SnR₃)₂(PMe₂Ph)₂], with the loss of hydrogen. rsc.org This demonstrates the formation of robust Pt-Sn bonds. The general principle of forming stable adducts is a cornerstone of platinum-based drug design, where platinum complexes form stable adducts with biological targets like proteins and DNA. nih.govnih.gov

Formation of Polynuclear Platinum Complexes and Cluster Compounds

Monomeric platinum complexes serve as fundamental building blocks for constructing more complex polynuclear structures. These multinuclear complexes, containing two or more platinum centers, often exhibit unique electronic and reactive properties compared to their mononuclear counterparts. While direct synthesis from this compound(II) is not always the primary route, the principles of its reactivity are applicable. The displacement of the carbonate ligand by a suitable bridging ligand can lead to the formation of dinuclear or polynuclear platinum species.

The synthesis of polynuclear platinum(II) complexes is an area of significant interest, particularly for developing new anticancer agents and materials with novel photophysical properties. nih.gov These complexes can feature platinum ions linked by various bridging ligands, including flexible aliphatic chains or rigid aromatic heterocycles. nih.gov The resulting structures can adopt different geometries, influencing their interaction with other molecules, such as DNA.

Oxidative Addition Processes

Oxidative addition is a fundamental reaction class for this compound(II) and its derivatives, where the platinum center's oxidation state increases from +2 to +4. This process is key to the activation of various chemical bonds.

A clear example is the reaction of [Pt(CO₃)(PMe₂Ph)₂] with triorganotin hydrides (R₃SnH) in methanol. This reaction results in the oxidative addition of the Sn-H bond to the platinum(II) center, forming stable, six-coordinate platinum(IV) complexes with the structure cis,trans,cis-[PtH₂(SnR₃)₂(PMe₂Ph)₂]. rsc.org The reaction demonstrates the cleavage of two Sn-H bonds and the formation of new Pt-H and Pt-Sn bonds.

Furthermore, while not starting from the carbonate complex itself, studies on related Pt(II) alkyl complexes show they can undergo intermolecular oxidative addition of aryl halides. chemrxiv.org This reactivity, forming a Pt(IV)-aryl species, is crucial for developing Pt(II)/Pt(IV) catalytic cycles and highlights a potential reaction pathway for the Pt(PPh₃)₂ fragment generated from the carbonate precursor. chemrxiv.org The mechanism often involves the initial formation of a weak adduct between the platinum complex and the reactant, followed by the bond-cleavage step. chemrxiv.org

Table 1: Examples of Oxidative Addition Reactions

| Platinum Precursor | Reactant | Solvent | Product Type | Reference |

|---|---|---|---|---|

| [Pt(CO₃)(PMe₂Ph)₂] | R₃SnH | Methanol | Pt(IV) hydrido stannyl (B1234572) complex | rsc.org |

| (IMes)PtMe₂(SMe₂) | Phenyl Iodide (PhI) | Benzene | Pt(IV) aryl complex (proposed intermediate) | chemrxiv.org |

Reductive Elimination Pathways and Metal-Metal Bond Formation

Reductive elimination is the reverse of oxidative addition and is a crucial bond-forming step in many catalytic cycles. In this process, two ligands from the platinum coordination sphere are eliminated, forming a new bond between them and reducing the oxidation state of the platinum center, typically from Pt(IV) to Pt(II) or Pt(II) to Pt(0).

The thermal or photochemical decomposition of this compound(II) itself can be viewed as a reductive elimination process. rsc.org The carbonate ligand is eliminated as carbon dioxide (CO₂), and the platinum center is reduced from Pt(II) to Pt(0), yielding the highly reactive Pt(PPh₃)₂ species.

More complex reductive elimination pathways are observed from Pt(IV) intermediates formed via oxidative addition. For example, the Pt(IV) complexes formed from the oxidative addition of aryl halides can undergo reductive elimination to form new carbon-carbon bonds. rsc.org Similarly, Pt(IV) intermediates formed from the reaction with triorganotin hydrides can lose H₂ via reductive elimination to return to a Pt(II) state, but with newly formed Pt-Sn bonds. rsc.org Mechanistic studies on related platinum diaryl complexes show that the rate of C-C reductive elimination can be influenced by mechanical forces applied to the supporting ligands. rsc.org

Table 2: Summary of Compound Names

| Abbreviation/General Name | Full Chemical Name |

|---|---|

| This compound(II) | [Pt(CO₃)(PPh₃)₂] |

| - | Carbon Monoxide |

| - | 2-methyl-3-butyn-2-ol |

| - | Ethylene |

| R₃SnH | Triorganotin hydride |

| - | trans-[Pt(SnR₃)₂(PMe₂Ph)₂] |

| - | cis,trans,cis-[PtH₂(SnR₃)₂(PMe₂Ph)₂] |

| - | Carbon Dioxide |

| - | Phenyl Iodide |

| - | Methanol |

| - | Benzene |

Mechanistic Investigations of Carbonato Ligand Participation in Redox Chemistry

The carbonato ligand in this compound(II), [Pt(CO₃)(PPh₃)₂], is not merely an ancillary or spectator ligand; it actively participates in the redox chemistry of the platinum center. Mechanistic studies have revealed that the decomposition of this complex, involving the carbonato group, serves as a key pathway to access different oxidation states of platinum, particularly the highly reactive platinum(0) species. The transformation is primarily a reductive elimination process where the Pt(II) center is reduced to Pt(0) with the concomitant loss of the carbonato ligand as carbon dioxide.

This reactivity is highlighted by the use of this compound(II) as a convenient precursor for dicoordinate platinum(0) species. capes.gov.br The complex also engages in reactions with other reagents, such as triorganotin hydrides, which lead to the formation of platinum(IV) complexes, demonstrating the carbonato ligand's role in facilitating access to higher oxidation states as well through substitution and subsequent oxidative addition. acs.org The stability and reactivity of the complex are influenced by factors such as the solvent and the nature of the phosphine (B1218219) ligands. acs.org

Role in Carbon Dioxide Evolution

A central feature of the reactivity of this compound(II) is the evolution of carbon dioxide (CO₂). This process is the driving force for the formation of the coordinatively unsaturated and highly reactive bis(triphenylphosphine)platinum(0), [Pt(PPh₃)₂], intermediate. The decarboxylation can be initiated either thermally or photochemically. capes.gov.br

Under thermal conditions, heating the complex in a suitable solvent leads to the loss of CO₂, generating the Pt(0) species. The photochemical pathway involves irradiating the complex with UV light, which also efficiently promotes the elimination of CO₂. capes.gov.br This clean decomposition makes [Pt(CO₃)(PPh₃)₂] a valuable and more convenient precursor for [Pt(PPh₃)₂] compared to other starting materials that may introduce complicating side products.

The general reaction for the decomposition can be summarized as: [Pt(CO₃)(PPh₃)₂] → [Pt(PPh₃)₂] + CO₂

This reaction is fundamental to the synthetic utility of the title compound, as the resulting [Pt(PPh₃)₂] can readily participate in a wide range of oxidative addition reactions.

Table 1: Conditions for Decarboxylation of [Pt(CO₃)(PPh₃)₂]

| Condition | Description | Product | Reference |

|---|---|---|---|

| Thermal | Heating of the complex in a solution. | [Pt(PPh₃)₂] and CO₂ | capes.gov.br |

| Photochemical | Irradiation with UV light. | [Pt(PPh₃)₂] and CO₂ | capes.gov.br |

Implications for Oxygen Atom Transfer

The decarboxylation of the carbonato ligand ([CO₃]²⁻ → CO₂ + [O]²⁻) formally leaves behind an oxide ligand. This suggests a potential, though not extensively documented, role for this compound(II) or its intermediates in oxygen atom transfer (OAT) reactions. The decomposition pathway implies the transient formation of a platinum-oxide species, which could theoretically transfer its oxygen atom to a suitable substrate.

While direct studies detailing OAT from [Pt(CO₃)(PPh₃)₂] are not prominent, the chemistry of related platinum-oxygen species provides a basis for these implications. For instance, the related complex peroxobis(triphenylphosphine)platinum(II), [Pt(O₂)(PPh₃)₂], is known to react with various unsaturated molecules. acs.org Although it contains a peroxide (O₂²⁻) rather than a carbonate ligand, its reactivity highlights the capability of platinum-phosphine complexes to mediate reactions involving oxygen-containing groups. The decomposition of [Pt(CO₃)(PPh₃)₂] to a Pt(0) species and CO₂ represents a reductive elimination at the metal center. For this complex to act as an OAT agent, a different mechanistic pathway would be required, likely involving the attack of a substrate on the transient platinum-oxide intermediate before it undergoes other reactions. The study of platinum oxides on surfaces shows they have distinct reactivities, further suggesting that a transient molecular platinum-oxide could be a reactive species. nih.gov

Decarboxylation: [Pt(CO₃)(PPh₃)₂] → "[Pt(O)(PPh₃)₂]" + CO₂

Oxygen Atom Transfer: "[Pt(O)(PPh₃)₂]" + Substrate → [Pt(PPh₃)₂] + Substrate=O

This potential reactivity remains an area of interest, stemming from the fundamental steps of the complex's decomposition.

Catalytic Applications and Precursor Role in Homogeneous Catalysis

A Gateway to Active Catalysis: Precursor for Homogeneous Platinum(0) Species

Carbonatobis(triphenylphosphine)platinum(II), with the chemical formula [Pt(CO₃)(PPh₃)₂], is a stable platinum(II) complex that has garnered attention as a convenient and effective precursor for the generation of highly reactive platinum(0) species. wikipedia.org The most prominent of these is the dicoordinate bis(triphenylphosphine)platinum(0), [Pt(PPh₃)₂]. This transformation can be readily achieved through either thermal or photochemical methods, which induce the decarboxylation of the parent complex.

The loss of a carbon dioxide molecule from the coordination sphere of the platinum center results in the reduction of the metal from the +2 to the 0 oxidation state, yielding the coordinatively unsaturated and catalytically active 16-electron [Pt(PPh₃)₂] species. This in situ generation of the active catalyst is a key advantage, as it avoids the handling of often air-sensitive and unstable platinum(0) complexes. The clean nature of this decomposition, producing only the desired catalyst and gaseous carbon dioxide, further enhances its appeal in catalytic applications.

Driving Organic Transformations: The Catalytic Activity of Generated Platinum(0) Species

The platinum(0) species generated from this compound(II) are effective catalysts for a range of organic reactions. Their utility stems from the ability of the low-valent platinum center to participate in oxidative addition, migratory insertion, and reductive elimination steps, which form the basis of many catalytic cycles.

Hydrogenation of Unsaturated Bonds

Catalysts derived from this compound(II) have shown activity in hydrogenation reactions, particularly in the reduction of carbon-carbon double bonds in alkenes. While specific studies detailing the use of this precursor for the hydrogenation of a wide range of simple alkenes are not extensively documented in readily available literature, the general reactivity of platinum-phosphine complexes in this area is well-established.

The application of platinum catalysts in the hydrogenation of vegetable oils is an area of significant industrial importance. These processes aim to increase the oxidative stability and modify the melting point of the oils by reducing the number of unsaturated fatty acids. While various platinum precursors are utilized for preparing catalysts for vegetable oil hydrogenation, specific data directly linking the performance of catalysts derived from this compound(II) in this application is sparse in the reviewed literature. However, studies on related platinum-phosphine systems indicate their potential to influence the selectivity of the hydrogenation process.

General Performance of Platinum Catalysts in Vegetable Oil Hydrogenation

| Catalyst System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Platinum on monolith support | Sunflower Oil | Active for hydrogenation, with low selectivity towards trans-isomer formation. Maintained activity over multiple uses. | researchgate.net |

| Commercial Platinum Catalysts | Vegetable Oils | Low reaction rate for linoleic to monoene conversion at low temperatures, but good activity with low trans fatty acid formation under certain conditions. | nih.gov |

| Palladium on nanocomposite carbon | Vegetable Oils | Fast hydrogenation rates and desirable cis/trans ratio of monoenic products. | researchgate.net |

Forging New Connections: Cross-Coupling and Carbon-Carbon Bond Formation

Platinum complexes are known to catalyze various cross-coupling reactions, which are fundamental methods for the construction of carbon-carbon bonds. While palladium catalysis dominates this field, platinum catalysts offer alternative reactivity and selectivity profiles. The active [Pt(PPh₃)₂] species generated from this compound(II) can, in principle, participate in catalytic cycles analogous to those of palladium, involving oxidative addition to an organic halide and subsequent steps to form a new C-C bond. However, specific and detailed research findings on the application of catalysts derived from this particular precursor in mainstream cross-coupling reactions like Suzuki-Miyaura or Heck are not widely reported in the surveyed literature.

Incorporating Phosphorus: Hydrophosphorylation and Hydrophosphination Reactions

Hydrophosphorylation and hydrophosphination are atom-economical reactions that involve the addition of a P-H bond across an unsaturated C-C bond, providing a direct route to organophosphorus compounds. Platinum complexes are among the catalysts known to promote these transformations. The mechanism often involves the oxidative addition of the P-H bond to the platinum(0) center, followed by insertion of the alkene or alkyne into the Pt-H or Pt-P bond. Although the general utility of platinum catalysts in this area is recognized, specific examples detailing the use of this compound(II) as the precursor for these reactions are not prevalent in the examined sources.

A Comparative Perspective: Performance Against Other Platinum-Phosphine Systems

The choice of precursor can significantly influence the performance of a catalyst in terms of activity, selectivity, and stability. While this compound(II) offers a convenient route to [Pt(PPh₃)₂], another common precursor for platinum(0) catalysts is tetrakis(triphenylphosphine)platinum(0) (B82886), [Pt(PPh₃)₄].

These findings underscore the principle that the nature of the precursor can have a profound impact on the final catalyst's structure and, consequently, its catalytic behavior. A systematic comparison of this compound(II) with other platinum-phosphine precursors under identical reaction conditions would be necessary to definitively establish its relative merits in specific catalytic applications.

Comparison of Different Platinum Precursors in Catalysis

| Precursor 1 | Precursor 2 | Application | Key Difference in Performance | Reference |

|---|---|---|---|---|

| H₂PtCl₆ | Pt(NO₃)₄ | Formic Acid Decomposition on N-Graphene | Catalysts from H₂PtCl₆ were more active due to higher Pt dispersion. | mdpi.com |

| Pt(acac)₂ | PtCl₂, PtCl₄, H₂PtCl₆ | FePt Nanoparticle Synthesis | Pt(acac)₂ led to nearly equiatomic FePt nanoparticles, while others formed Pt-rich phases. | rsc.org |

| [Pt(PPh₃)₄] | PtCl₂(PPh₃)₂ | Hydroboration of Ketones | [Pt(PPh₃)₄] showed great improvement in the conversion of acetophenone compared to the Pt(II) complex. | nih.gov |

Q & A

Basic: What are the key synthetic routes for preparing Carbonatobis(triphenylphosphine)platinum, and how can purity be optimized?

Answer:

this compound is typically synthesized via ligand substitution reactions. A common method involves reacting platinum precursors like dichlorobis(triphenylphosphine)platinum(II) with carbonate ions under controlled conditions. For example, analogous complexes (e.g., bis(triphenylphosphine)platinum-acetylene derivatives) are prepared by refluxing trans-hydridochlorobis(triphenylphosphine)platinum(II) with acetylenes in benzene at 80°C under nitrogen, yielding products with defined melting points (e.g., 240–242°C) . Purity optimization requires rigorous recrystallization (e.g., benzene-methanol systems) and analytical validation via elemental analysis (C, H, Pt%), NMR (e.g., vinyl proton signals at δ 6.58), and IR spectroscopy (e.g., carbonyl stretches at 1695 cm⁻¹) .

Advanced: How do structural isomerization pathways in this compound affect its reactivity?

Answer:

Isomerization in platinum complexes, such as mononuclear bis(arylselenato)bis(triphenylphosphine)platinum, can alter coordination geometry and electronic properties, impacting reactivity. For this compound, steric effects from the bulky triphenylphosphine ligands and the carbonate’s chelating ability may drive isomerization. Experimental studies using X-ray crystallography (e.g., triclinic space group P with Z=4) and DFT calculations are critical to mapping energy barriers and intermediate states . Conflicting NMR data (e.g., unexpected splitting patterns) may arise from dynamic isomerization, requiring variable-temperature NMR to resolve .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- IR Spectroscopy : Identifies carbonate coordination modes (e.g., symmetric/asymmetric stretches between 1400–1600 cm⁻¹) and ligand bonding .

- ¹H/³¹P NMR : Resolves triphenylphosphine environments (e.g., phenyl multiplet at δ 7.5) and platinum satellites (J(Pt-H) ≈ 120 Hz) .

- X-ray Diffraction : Determines bond lengths (e.g., Pt–P ≈ 2.3 Å) and angles, critical for confirming square-planar or distorted geometries .

- Elemental Analysis : Validates stoichiometry (e.g., C: 56.15%, H: 4.14% for analogous complexes) .

Advanced: How can computational modeling resolve contradictions in experimental data for this compound?

Answer:

Discrepancies in spectroscopic or crystallographic data (e.g., unexpected Pt–C bond lengths or IR peak shifts) often arise from dynamic processes or solvent effects. Density Functional Theory (DFT) can model electronic structures, predict vibrational spectra, and simulate reaction pathways. For example, studies on Zeise’s salt derivatives used computational models to explain alkene rotation barriers (~20 kJ/mol), which may apply to carbonate ligand dynamics . Cross-referencing computed data with experimental results (e.g., Pt databases ) enhances interpretation accuracy.

Advanced: What experimental strategies mitigate low yields in this compound synthesis?

Answer:

Low yields (e.g., 25% in acetylene-platinum reactions ) often stem from competing side reactions or ligand dissociation. Strategies include:

- Temperature Control : Maintaining ≤80°C to prevent ligand degradation.

- Ligand Excess : Using excess triphenylphosphine to stabilize intermediates.

- Inert Atmosphere : Preventing oxidation with nitrogen/argon .

- Catalytic Additives : Employing iodide salts to enhance carbonate substitution rates, as seen in carboplatin studies .

Basic: What are the thermal stability indicators for this compound?

Answer:

Thermal stability is assessed via:

- Melting Point Analysis : Decomposition temperatures (e.g., ≥300°C for dichlorobis(triphenylphosphine)platinum(II)) indicate robustness .

- Thermogravimetric Analysis (TGA) : Quantifies mass loss from ligand dissociation or carbonate decomposition.

- DSC (Differential Scanning Calorimetry) : Detects phase transitions or exothermic decomposition events .

Advanced: How do ligand substitution reactions influence the catalytic activity of this compound?

Answer:

Triphenylphosphine ligands provide steric bulk and electron-donating effects, modulating platinum’s catalytic activity. Substituting carbonate with smaller ligands (e.g., chloride or acetylene) can enhance reactivity in cross-coupling or hydrogenation reactions. For instance, dichlorobis(triphenylphosphine)platinum(II) shows activity in ethylene complexes, where ligand lability enables substrate binding . Kinetic studies (e.g., UV-Vis monitoring of substitution rates) and Hammett parameters help quantify electronic effects .

Advanced: What are the challenges in reconciling crystallographic and spectroscopic data for platinum-carbonate complexes?

Answer:

Crystallography captures static structures, while spectroscopy reflects dynamic behavior. For example, X-ray data may show a static carbonate ligand, whereas NMR reveals fluxionality. Discrepancies arise from:

- Solvent Effects : Crystallization solvents (e.g., benzene) may stabilize specific conformers absent in solution .

- Temperature/Pressure Artifacts : Structural changes during data collection (e.g., low-temperature XRD vs. room-temperature NMR) .

Multi-technique workflows (e.g., combined XRD, EXAFS, and DFT) are recommended for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.